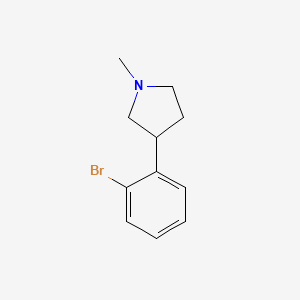

3-(2-Bromo-phenyl)-1-methyl-pyrrolidine

Description

3-(2-Bromo-phenyl)-1-methyl-pyrrolidine is a brominated pyrrolidine derivative characterized by a pyrrolidine ring substituted with a methyl group at position 1 and a 2-bromophenyl group at position 2.

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

3-(2-bromophenyl)-1-methylpyrrolidine |

InChI |

InChI=1S/C11H14BrN/c1-13-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-5,9H,6-8H2,1H3 |

InChI Key |

QNDJDDLOHHTJDZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-phenyl)-1-methyl-pyrrolidine typically involves the reaction of 2-bromoaniline with 1-methylpyrrolidine under specific conditions. One common method includes:

Nucleophilic Substitution Reaction: 2-bromoaniline reacts with 1-methylpyrrolidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Cyclization Reaction: The intermediate formed undergoes cyclization to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-phenyl)-1-methyl-pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of dehalogenated products.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Pharmacologically Active Compounds

One of the primary applications of 3-(2-Bromo-phenyl)-1-methyl-pyrrolidine is in the synthesis of pharmacologically active compounds. For instance, it serves as an intermediate in the synthesis of Eletriptan, a medication used for the acute treatment of migraines. The compound is crucial for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole, which is a key precursor to Eletriptan and its salts .

1.2. Structure-Activity Relationship Studies

Research has shown that modifications around the pyrrolidine core can significantly influence biological activity. For example, studies on related compounds have demonstrated that structural variations can lead to enhanced potency and selectivity for specific receptors, such as muscarinic acetylcholine receptors (mAChRs) . These findings highlight the importance of this compound in developing new analogs with improved pharmacological profiles.

Chemical Reactivity and Synthetic Utility

2.1. Reactivity with Electrophiles

The presence of a bromine atom on the phenyl ring enhances the electrophilic character of this compound, making it suitable for various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. This reactivity allows for the introduction of diverse functional groups, facilitating the synthesis of complex molecules .

2.2. Scalable Synthesis Techniques

Recent advancements in synthetic methodologies have made it possible to prepare derivatives of this compound efficiently and at scale. For instance, one-pot reaction sequences that include bromination and Pd-catalyzed cross-coupling have been developed, yielding high quantities of substituted phenols with minimal purification steps . Such techniques are vital for producing compounds for research and development purposes.

Case Studies and Research Findings

3.1. Case Study: Muscarinic Acetylcholine Receptor Modulation

A study investigating the structure-activity relationships of pyrrolidine derivatives revealed that certain analogs exhibit potent positive allosteric modulation at mAChRs, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease . The pharmacokinetics of these compounds were evaluated in vivo, demonstrating favorable absorption and distribution profiles.

3.2. Case Study: Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrrolidine derivatives, including those related to this compound. These studies indicate that modifications to the pyrrolidine ring can enhance antimicrobial efficacy against various pathogens, showcasing its potential in developing new antibiotics .

Data Tables

Mechanism of Action

The mechanism of action of 3-(2-Bromo-phenyl)-1-methyl-pyrrolidine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the pyrrolidine ring can engage in nucleophilic interactions. These interactions can modulate biological pathways and influence the compound’s effects.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Bromine Substitution

Compounds with bromine at different positions on the phenyl ring demonstrate distinct electronic and steric effects:

Key Observations :

Salt Forms and Stability

Salt formation alters solubility and stability:

Key Observations :

Functional Group Modifications

Derivatization with ester or triazole groups impacts reactivity and applications:

Key Observations :

Heterocyclic Analogs

Brominated heterocycles with pyrrolidine/pyridine cores:

Key Observations :

- Pyrrolopyridine analogs are bioisosteres for indoles, enhancing metabolic stability .

Biological Activity

3-(2-Bromo-phenyl)-1-methyl-pyrrolidine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a methyl group at the nitrogen atom and a brominated phenyl substituent at the second position. Its molecular formula is CHBrN. The presence of the bromine atom enhances its reactivity and lipophilicity, making it a valuable intermediate in organic synthesis and medicinal chemistry applications.

Synthesis Methods

Various methods can be employed to synthesize this compound, typically involving bromination of phenyl derivatives followed by cyclization with pyrrolidine precursors. The synthetic routes often yield high purity and good yields, which are crucial for biological testing.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing on its antibacterial, antiviral, and enzyme inhibitory properties.

Antibacterial Activity

Research has demonstrated that compounds with similar pyrrolidine structures exhibit significant antibacterial activity. For instance, derivatives of pyrrolidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 1 µg/mL to 10 µg/mL depending on the specific derivative tested .

Antiviral Activity

In vitro studies have indicated that certain structural modifications can enhance antiviral efficacy. Compounds related to this compound have been evaluated against viruses such as dengue and influenza, showing promising results in inhibiting viral replication . The mechanism of action often involves interference with viral entry or replication processes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Notably, it has been shown to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. Compounds with similar structures have exhibited IC values in the low micromolar range, indicating effective inhibition .

Comparative Analysis of Biological Activity

To better understand the biological profile of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Antibacterial Activity (MIC µg/mL) | AChE Inhibition (IC µM) | Antiviral Activity (IC µM) |

|---|---|---|---|

| This compound | 5 | 2.5 | 4 |

| 1-Methylpyrrolidine | >10 | 15 | Not tested |

| 3-Bromo-1-ethylpyrrolidine | 7 | 3 | 6 |

| 3-Bromo-1-methylpiperidine | 4 | 1.5 | Not tested |

Case Studies

Several case studies have highlighted the efficacy of pyrrolidine derivatives in biological applications:

- Antiviral Efficacy : A study examined the effects of various pyrrolidine derivatives on dengue virus serotype 2 (DENV2), revealing that modifications significantly enhanced inhibitory potency compared to unmodified versions.

- AChE Inhibition : Research focused on compounds similar to this compound showed promising results in inhibiting AChE, suggesting potential therapeutic applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.